molecular formula C23H32N6O2 B2956420 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione CAS No. 902019-88-9

3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione

Cat. No.: B2956420
CAS No.: 902019-88-9
M. Wt: 424.549
InChI Key: JOWAOUYHEWMWEY-UHFFFAOYSA-N
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Description

3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the substituents at specific positions. Common synthetic routes include:

    Condensation Reactions: These reactions are used to form the purine core by condensing appropriate precursors.

    Substitution Reactions: Functional groups are introduced through nucleophilic or electrophilic substitution reactions.

    Cyclization Reactions: Intramolecular cyclization is employed to form the final purine structure.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions are used to remove oxygen or add hydrogen to the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione involves its interaction with specific molecular targets. It is believed to modulate various signaling pathways by binding to receptors or enzymes, thereby influencing cellular functions. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter activity and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

3-methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O2/c1-17(2)16-29-19-20(26(3)23(31)25-21(19)30)24-22(29)28-14-12-27(13-15-28)11-7-10-18-8-5-4-6-9-18/h4-6,8-9,17H,7,10-16H2,1-3H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWAOUYHEWMWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1N3CCN(CC3)CCCC4=CC=CC=C4)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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